molecular formula C20H23N3O3S B2760522 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 385393-97-5

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No.: B2760522
CAS No.: 385393-97-5
M. Wt: 385.48
InChI Key: GJOXRZITFFSROX-UHFFFAOYSA-N
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Description

1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolyl core substituted with a 4-methoxyphenyl group and a thiophen-2-yl group, along with a morpholinoethanone moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazolyl ring. Subsequent steps include the introduction of the 4-methoxyphenyl and thiophen-2-yl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholinoethanone moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be employed in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolyl derivatives

  • Morpholinoethanone derivatives

  • Other substituted phenyl compounds

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Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-25-16-6-4-15(5-7-16)18-13-17(19-3-2-12-27-19)21-23(18)20(24)14-22-8-10-26-11-9-22/h2-7,12,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOXRZITFFSROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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